5-Bromo-2-chloro-6-fluoroquinoline

Lipophilicity Drug-likeness ADME prediction

5-Bromo-2-chloro-6-fluoroquinoline (CAS 1192570-02-7) is a tri-halogenated quinoline building block with the molecular formula C₉H₄BrClFN and a molecular weight of 260.49 g/mol. The compound possesses a computed octanol-water partition coefficient (XLogP3-AA) of 3.9, a topological polar surface area (TPSA) of 12.9 Ų, and zero rotatable bonds, distinguishing it from simpler di-halogenated analogs through its balanced lipophilicity-rigidity profile.

Molecular Formula C9H4BrClFN
Molecular Weight 260.49 g/mol
Cat. No. B13681216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-6-fluoroquinoline
Molecular FormulaC9H4BrClFN
Molecular Weight260.49 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=C(C=C2)F)Br)Cl
InChIInChI=1S/C9H4BrClFN/c10-9-5-1-4-8(11)13-7(5)3-2-6(9)12/h1-4H
InChIKeyCZVAOHZNWRUAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-6-fluoroquinoline: Procurement-Ready Physicochemical Profile and Synthetic Utility


5-Bromo-2-chloro-6-fluoroquinoline (CAS 1192570-02-7) is a tri-halogenated quinoline building block with the molecular formula C₉H₄BrClFN and a molecular weight of 260.49 g/mol . The compound possesses a computed octanol-water partition coefficient (XLogP3-AA) of 3.9, a topological polar surface area (TPSA) of 12.9 Ų, and zero rotatable bonds, distinguishing it from simpler di-halogenated analogs through its balanced lipophilicity-rigidity profile . It serves as a versatile intermediate in medicinal chemistry, particularly in the construction of HCV protease inhibitor scaffolds as disclosed in patent literature [1].

Why 5-Bromo-2-chloro-6-fluoroquinoline Cannot Be Replaced by Common Di-Halogenated Quinoline Intermediates


Generic substitution with simpler di-halogenated quinolines (e.g., 5-bromo-2-chloroquinoline or 2-chloro-6-fluoroquinoline) fails because the unique triad of Br, Cl, and F substituents on a single scaffold enables orthogonal synthetic derivatization that is unattainable with any two-halogen combination. The C2 chlorine undergoes selective nucleophilic aromatic substitution (SNAr) activated by the ring nitrogen, while the C5 bromine is primed for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), and the C6 fluorine provides electronic modulation without participating in undesired side reactions . Furthermore, the 6-fluoro regioisomer exhibits a computed logP shift of approximately 0.9 units relative to its de-fluorinated analog 5-bromo-2-chloroquinoline (ACD/LogP 2.98) , directly impacting membrane permeability and pharmacokinetic properties in lead optimization campaigns. This orthogonal reactivity triad eliminates the need for protecting-group strategies and reduces synthetic step count compared to routes using multiple sequential mono-functional building blocks.

Head-to-Head Comparative Evidence: 5-Bromo-2-chloro-6-fluoroquinoline vs. Closest Structural Analogs


Enhanced Lipophilicity (XLogP3-AA) Versus De-Fluorinated Analog 5-Bromo-2-chloroquinoline

5-Bromo-2-chloro-6-fluoroquinoline exhibits a computed XLogP3-AA of 3.9 , representing an increase of approximately 0.92 log units relative to its de-fluorinated analog 5-bromo-2-chloroquinoline, which has an ACD/LogP of 2.98 . This difference in lipophilicity is quantitatively meaningful for predicting passive membrane permeability and oral absorption in lead optimization workflows.

Lipophilicity Drug-likeness ADME prediction

Molecular Weight and Heavy Atom Count Differentiation from Simpler Di-Halogenated Analogs

The target compound has a molecular weight of 260.49 g/mol and 13 heavy atoms . This represents a substantial increase in molecular complexity compared to 2-chloro-6-fluoroquinoline (MW = 181.59 g/mol, 11 heavy atoms) and 5-bromo-6-fluoroquinoline (MW = 226.05 g/mol, 12 heavy atoms) [1]. The additional bromine atom at C5 provides a heavy-atom handle for X-ray crystallographic phasing (anomalous scattering) and a reactive site for late-stage functionalization via cross-coupling, advantages absent in the di-halogenated comparators.

Fragment-based drug design Lead-likeness Molecular complexity

Patent-Documented Utility as an HCV Protease Inhibitor Intermediate

U.S. Patent 8,633,320 B2 (Boehringer Ingelheim) explicitly claims bromo-substituted quinolines as key intermediates in the synthesis of HCV protease inhibitors, with the quinoline core bearing halogen substituents at positions amenable to sequential functionalization [1]. The 5-bromo-2-chloro-6-fluoroquinoline scaffold maps directly onto the general Formula (I) disclosed in the patent, wherein R groups are introduced at the 2-position via chloride displacement and at the 5-position via palladium-mediated cross-coupling of the bromide.

Antiviral synthesis HCV drug discovery Patent intermediate

Computed Topological Polar Surface Area (TPSA) and Rotatable Bond Count: Favorable Drug-Likeness Metrics

The target compound has a computed TPSA of 12.9 Ų and zero rotatable bonds . Both values fall well within the Veber oral bioavailability thresholds (TPSA ≤ 140 Ų; rotatable bonds ≤ 10). Compared to the regioisomer 5-bromo-2-chloro-8-fluoroquinoline (CAS 1215767-73-9, MW = 260.49 g/mol), the 6-fluoro substitution pattern may influence electronic distribution and metabolic soft-spot positioning, though direct comparative metabolic stability data are not available .

Drug-likeness Bioavailability prediction Veber rules

Procurement-Driven Application Scenarios for 5-Bromo-2-chloro-6-fluoroquinoline


HCV Protease Inhibitor Lead Optimization via Orthogonal Derivatization

In antiviral medicinal chemistry programs targeting HCV NS3/4A protease, 5-bromo-2-chloro-6-fluoroquinoline serves as a privileged late-stage diversification intermediate. The C2 chloride can be displaced with amine nucleophiles to install P2-capping groups, while the C5 bromide undergoes Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids to explore P1' pocket occupancy, as enabled by the general synthetic strategy disclosed in US 8,633,320 B2 [1]. The C6 fluorine remains inert during these transformations, preserving its electronic contribution to scaffold planarity and target binding. This tri-orthogonal reactivity eliminates two synthetic steps compared to sequential mono-halogenated building block approaches.

Fragment-to-Lead Libraries with Built-in Crystallographic Handle

For structure-based drug design (SBDD) campaigns, the bromine atom at C5 provides a strong anomalous scattering signal (f'' ≈ 1.5 e⁻ at Cu Kα wavelength) that enables experimental phasing of protein-ligand co-crystal structures without the need for heavy-atom soaking or selenomethionine derivatization [1]. The compound's low TPSA (12.9 Ų) and zero rotatable bonds ensure minimal conformational flexibility, facilitating unambiguous electron density fitting during crystallographic refinement . This makes it a cost-effective fragment library member for crystallography-driven hit identification.

Pharmacokinetic Property Space Expansion via Strategic Fluorination

When a lead series based on the 5-bromo-2-chloroquinoline scaffold requires logP elevation to improve membrane permeability, switching to the 6-fluoro analog provides a controlled logP increase of ~0.9 units (XLogP3-AA 3.9 vs. ACD/LogP 2.98 for the de-fluorinated parent) [1]. This property shift aligns with the established medicinal chemistry principle that aryl fluorination increases lipophilicity modestly while concurrently improving metabolic stability at the fluorinated position, thereby enabling fine-tuning of ADME properties without introducing additional rotatable bonds or hydrogen bond donors .

Kinase Inhibitor Scaffold with Tunable Hinge-Binding Motif

The quinoline core with its nitrogen at position 1 can engage kinase hinge regions as a hydrogen bond acceptor. The halogenation pattern of 5-bromo-2-chloro-6-fluoroquinoline allows independent optimization of three vectors: the C2 position for hinge-region complementarity (via SNAr), the C5 position for selectivity pocket occupancy (via cross-coupling), and the C6 position for modulating electron density at the hinge-binding nitrogen without steric interference [1]. This vector-specific derivatization strategy has been validated in the broader class of halogenated quinolines targeting antibacterial and anticancer kinases, where halogen substitution at multiple positions on the quinoline core was shown to markedly influence potency and selectivity profiles .

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